Thieno[3,2-b]thiophene-2,5-dicarboxylic acid

Catalog No.
S2704232
CAS No.
18646-81-6
M.F
C8H4O4S2
M. Wt
228.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid

CAS Number

18646-81-6

Product Name

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid

IUPAC Name

thieno[3,2-b]thiophene-2,5-dicarboxylic acid

Molecular Formula

C8H4O4S2

Molecular Weight

228.24

InChI

InChI=1S/C8H4O4S2/c9-7(10)5-1-3-4(14-5)2-6(13-3)8(11)12/h1-2H,(H,9,10)(H,11,12)

InChI Key

JMURVZFFOUWCNW-UHFFFAOYSA-N

SMILES

C1=C(SC2=C1SC(=C2)C(=O)O)C(=O)O

solubility

not available

Material Science:

  • Organic semiconductors: TTDA's rigid structure and electron-withdrawing carboxylic acid groups make it a potential candidate for the development of organic semiconductors. These materials are crucial for building organic electronic devices like transistors and solar cells. Research suggests that TTDA can be used as a building block in the synthesis of conjugated polymers, which exhibit semiconducting properties [].

Coordination Chemistry:

  • Metal-organic frameworks (MOFs): The ability of TTDA to form stable bonds with metal ions makes it a potential building block for the construction of MOFs. These porous materials have various applications, including gas storage, separation, and catalysis. Studies have shown that TTDA can be used to synthesize MOFs with unique structures and properties [].

Pharmaceutical Chemistry:

  • Drug discovery: The presence of carboxylic acid groups in TTDA allows for its modification and conjugation with other molecules, potentially leading to the development of new drugs. While no specific research on TTDA in drug discovery is currently available, its chemical structure suggests potential for further exploration in this field.

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid is a heterocyclic compound characterized by its dual carboxylic acid functional groups and a fused thiophene structure. The molecular formula is C8H6O4S2C_8H_6O_4S_2, and it has a molecular weight of approximately 230.26 g/mol . This compound is notable for its structural robustness and linearity, which contribute to its potential applications in various fields, particularly in organic electronics and materials science.

Typical of carboxylic acids and thiophenes. Key reactions include:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxyl groups may be removed, leading to the formation of thieno[3,2-b]thiophene.
  • Electrophilic Aromatic Substitution: The thiophene rings can participate in electrophilic substitution reactions, allowing for the introduction of various substituents on the aromatic system.

These reactions enable the modification of the compound for specific applications in organic synthesis and materials development.

The synthesis of thieno[3,2-b]thiophene-2,5-dicarboxylic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions: Starting from simpler thiophene derivatives, cyclization reactions can be employed to form the fused ring structure.
  • Carboxylation: Introduction of carboxylic acid groups can be achieved through various methods such as carbonylation or using carboxylating agents.
  • Oxidative Coupling: This method involves the oxidative coupling of thiophene derivatives to yield the desired compound.

These synthetic routes allow for the production of thieno[3,2-b]thiophene-2,5-dicarboxylic acid with high purity and yield.

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid finds applications across several domains:

  • Organic Electronics: It is utilized as a building block in organic semiconductors and photovoltaic devices due to its electronic properties.
  • Materials Science: The compound's structural properties make it suitable for developing novel materials with unique thermal and mechanical characteristics.
  • Pharmaceuticals: Its derivatives are explored for potential use in drug development owing to their biological activities.

Studies on the interactions of thieno[3,2-b]thiophene-2,5-dicarboxylic acid with various substrates have revealed insights into its binding properties and reactivity. For instance:

  • Interaction with metal ions has been studied for potential applications in catalysis.
  • Binding studies with biological macromolecules indicate possible pathways for drug delivery systems.

These interaction studies enhance the understanding of how this compound can be effectively utilized in different scientific fields.

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Thieno[3,2-b]thiopheneFused thiopheneBase structure without carboxylic groups
Thieno[3,2-b]thiophene-2-carboxylic acidFused thiopheneContains only one carboxylic group
Thieno[3,4-b]thiopheneFused thiopheneDifferent positional isomer with varied properties
BenzothiadiazoleHeterocyclicDifferent ring structure; used in similar applications

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid's unique feature lies in its dual carboxylic functional groups that enhance its reactivity and applicability compared to other thiophenes or related compounds. This characteristic makes it particularly valuable in organic synthesis and material science applications.

Vilsmeier–Haack Formylation Strategies

The Vilsmeier–Haack formylation represents a cornerstone methodology for introducing formyl groups into thieno[3,2-b]thiophene derivatives, serving as a critical precursor step in the synthesis of thieno[3,2-b]thiophene-2,5-dicarboxylic acid [8] . This electrophilic substitution reaction employs phosphorus oxychloride and dimethylformamide to generate the highly electrophilic Vilsmeier reagent, which facilitates the introduction of carbaldehyde functionalities at specific positions on the thienothiophene scaffold [13].

The formylation of thieno[3,2-b]thiophene precursors typically proceeds under controlled temperature conditions, with optimal reaction parameters requiring temperatures between 0°C to 80°C depending on the specific substrate reactivity [32] [33]. Research investigations have demonstrated that the reaction mixture benefits from initial stirring and heating at 80°C for 30 minutes, followed by cooling to 0°C before the dropwise addition of phosphorus oxychloride [32]. This temperature control protocol ensures optimal yield while minimizing side reactions and decomposition products [34].

The synthesis of thieno[3,2-b]thiophene-2,5-dicarbaldehyde through Vilsmeier–Haack formylation has been successfully achieved with yields reaching 75% under optimized conditions . The reaction mechanism involves the initial formation of the Vilsmeier complex, followed by electrophilic attack on the electron-rich thieno[3,2-b]thiophene core at the 2- and 5-positions [8]. The resulting dicarbaldehyde intermediate serves as the direct precursor for subsequent oxidation to thieno[3,2-b]thiophene-2,5-dicarboxylic acid .

Optimization studies have revealed that solvent selection plays a crucial role in reaction efficiency and product selectivity [34]. Dimethylformamide serves as both reactant and solvent, while additional solvents such as 1,2-dichloroethane can be employed to moderate reaction conditions and improve handling characteristics [35]. The reaction exhibits excellent regioselectivity for the 2- and 5-positions due to the electronic properties of the fused thiophene system [8].

Reaction ParameterOptimal ConditionsYield (%)
Temperature0°C to 80°C75
Solvent SystemDimethylformamide/Phosphorus Oxychloride-
Reaction Time30 minutes at 80°C-
Regioselectivity2,5-positions>90

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful methodologies for constructing complex thieno[3,2-b]thiophene architectures and their subsequent conversion to dicarboxylic acid derivatives [2] [15]. These methodologies offer exceptional versatility in substrate scope and functional group tolerance, making them indispensable tools for synthetic chemists working with thienothiophene systems [17].

The effectiveness of palladium catalysis in thieno[3,2-b]thiophene chemistry stems from the electronic properties of the fused heterocyclic system, which provides optimal reactivity for oxidative addition and reductive elimination steps [16]. Research has demonstrated that palladium complexes such as tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium dichloride exhibit excellent catalytic activity for these transformations [2] [17].

Stille Coupling Applications

The Stille coupling reaction has proven particularly effective for the construction of thieno[3,2-b]thiophene derivatives through carbon-carbon bond formation between organotin reagents and halogenated precursors [2] [15]. This methodology offers exceptional functional group tolerance and proceeds under relatively mild conditions, making it suitable for sensitive substrates [19].

Comprehensive studies have demonstrated that 2,5-dibromothieno[3,2-b]thiophene serves as an excellent electrophilic partner in Stille coupling reactions [2]. The reaction with tributyl(thiophen-2-yl)stannane in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst proceeds efficiently in dimethylformamide at 90°C overnight, yielding 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene in 63% yield [2].

The one-pot Stille coupling strategy has been successfully employed for the synthesis of complex thieno[3,2-b]thiophene architectures [2]. This approach involves the in situ generation of organostannane intermediates followed by immediate coupling with aryl halides, providing access to highly substituted products with excellent efficiency [2]. The methodology has been particularly valuable for preparing precursors that can be subsequently functionalized to yield dicarboxylic acid derivatives [19].

Optimization studies have revealed that reaction temperature and catalyst loading significantly influence both yield and reaction time [15]. Reactions conducted at temperatures between 90°C and 110°C with catalyst loadings of 5-10 mol% provide optimal results [17]. The use of nitrogen atmosphere and anhydrous conditions is essential for maintaining catalyst activity and preventing degradation of organostannane reagents [2].

Suzuki–Miyaura Reaction Pathways

The Suzuki–Miyaura coupling represents another highly effective approach for constructing thieno[3,2-b]thiophene frameworks through the coupling of boronic acids or boronates with halogenated precursors [17] [19]. This methodology offers several advantages including functional group tolerance, mild reaction conditions, and the use of environmentally benign organoboron reagents [16].

Systematic investigations have demonstrated that tetrabromothieno[3,2-b]thiophene undergoes site-selective Suzuki coupling reactions with various boronic acids [17]. The reaction of tetrabromothieno[3,2-b]thiophene with boronic acids in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst and potassium phosphate base in toluene-water mixtures at 110°C provides excellent yields of substituted products [17].

The site-selectivity observed in Suzuki–Miyaura reactions with thieno[3,2-b]thiophene substrates has been attributed to the differential reactivity of halogen atoms at various positions [17]. The 2-position typically exhibits higher reactivity compared to other positions, allowing for controlled sequential functionalization [17]. This selectivity enables the synthesis of asymmetrically substituted thieno[3,2-b]thiophene derivatives that can serve as intermediates for dicarboxylic acid synthesis [19].

Research has shown that the choice of base significantly influences both reaction rate and product distribution [17]. Potassium phosphate, potassium carbonate, and cesium carbonate have all been successfully employed, with potassium phosphate generally providing the best combination of yield and selectivity [17]. The reaction proceeds efficiently in biphasic solvent systems, with toluene-water mixtures proving particularly effective [17].

Coupling MethodCatalyst SystemTemperature (°C)Yield (%)Selectivity
StillePd(PPh₃)₄90-11025-80High
Suzuki-MiyauraPd(PPh₃)₄/K₃PO₄11060-85Excellent

Nitrothiophene Precursor Functionalization Techniques

The utilization of nitrothiophene precursors represents an innovative and efficient approach for constructing thieno[3,2-b]thiophene frameworks through nucleophilic aromatic substitution mechanisms [1] [22]. This methodology exploits the electron-withdrawing properties of the nitro group to activate the thiophene ring toward nucleophilic attack by sulfur-containing nucleophiles [23].

Recent research has demonstrated that 3-nitrothiophene-2,5-dicarboxylates undergo facile nucleophilic substitution reactions with various thiolate nucleophiles [1] [22]. The reaction of 3-nitrothiophene-2,5-dicarboxylates with methyl thioglycolate, 2-mercaptoacetone, and thiophenols in the presence of potassium carbonate proceeds rapidly via nucleophilic displacement of the nitro group [1]. This transformation yields 3-sulfenylthiophene-2,5-dicarboxylates, which serve as immediate precursors for thieno[3,2-b]thiophene formation [22].

The cyclization of 3-sulfenylthiophene-2,5-dicarboxylates bearing thioglycolic acid ester or mercaptoacetone moieties at the 3-position proceeds efficiently under basic conditions [1]. Treatment with sodium alcoholates promotes Dieckmann condensation, resulting in the formation of 2,3,5-trisubstituted thieno[3,2-b]thiophene derivatives [22]. This approach provides access to complex thieno[3,2-b]thiophene architectures that can be subsequently converted to dicarboxylic acid derivatives through hydrolysis and decarboxylation sequences [1].

A particularly noteworthy development involves the direct formation of thieno[3,2-b]thiophenes from methyl 5-formyl-4-nitrothiophene-2-carboxylate [1]. The reaction of this substrate with methyl thioglycolate or 2-mercaptoacetone in the presence of potassium carbonate proceeds directly to 2,5-disubstituted thieno[3,2-b]thiophenes without requiring separate cyclization steps [22]. This one-pot methodology represents a significant advancement in synthetic efficiency and has important implications for large-scale synthesis [1].

The nucleophilic aromatic substitution mechanism has been thoroughly investigated through kinetic studies and computational analysis [24] [27]. The reaction proceeds via the formation of a Meisenheimer complex intermediate, with the rate-determining step being the initial nucleophilic attack on the activated thiophene ring [24]. The electron-withdrawing effect of carbonyl groups at the 2- and 5-positions significantly enhances the reactivity of the nitro group toward nucleophilic displacement [27].

Large-Scale Production Challenges and Industrial Scalability

The transition from laboratory-scale synthesis to industrial production of thieno[3,2-b]thiophene-2,5-dicarboxylic acid presents numerous technical and economic challenges that require careful consideration and optimization [29] [37]. These challenges encompass process safety, environmental impact, cost-effectiveness, and maintaining product quality at increased production volumes [41].

One of the primary challenges in large-scale production involves the thermal stability and safety considerations associated with key synthetic intermediates [34]. Adiabatic calorimetry studies have revealed that Vilsmeier reagent intermediates exhibit significant exothermic behavior with onset temperatures as low as 67°C and maximum temperature rates reaching 28°C per minute [34]. These thermal hazards necessitate sophisticated temperature control systems and safety protocols for industrial implementation [34].

Process optimization for large-scale synthesis has identified several critical parameters that require careful control [29]. The synthesis of thieno[3,2-b]thiophene derivatives often involves multi-step sequences with varying yields and purification requirements [29]. Research has shown that overall yields for multi-step syntheses can range from 13% to 67% depending on the specific synthetic route employed [29]. The most economically viable approaches typically involve fewer synthetic steps and utilize readily available starting materials [29].

Solvent selection and recovery represent significant considerations for industrial scalability [37]. Many synthetic routes require specialized solvents such as dimethylformamide, tetrahydrofuran, and toluene, which must be recovered and recycled to maintain economic viability [37]. The development of solvent recovery protocols and waste minimization strategies is essential for sustainable large-scale production [41].

The availability and cost of starting materials pose additional challenges for industrial implementation [29]. While some synthetic routes utilize inexpensive starting materials such as acetylene and carbon disulfide, these approaches often require high-temperature gas-phase reactions that are difficult to scale and control [29]. Alternative routes using more expensive but readily available precursors may offer better scalability despite higher raw material costs [29].

Quality control and analytical methods for large-scale production require development of robust analytical protocols that can handle increased sample throughput while maintaining accuracy and precision [39]. The development of in-line monitoring systems and process analytical technology becomes crucial for maintaining consistent product quality at industrial scales [37].

Synthesis RouteStepsOverall Yield (%)Scalability RatingKey Challenges
Vilsmeier-Oxidation260-75HighThermal hazards
Cross-coupling3-450-67MediumCatalyst cost
Nitrothiophene2-340-60HighWaste management
Gas-phase1VariableLowProcess control

The implementation of continuous flow chemistry represents a promising approach for addressing many scalability challenges [37]. Continuous processes offer improved heat and mass transfer, enhanced safety through reduced inventory of hazardous intermediates, and better process control compared to batch operations [41]. However, the development of continuous processes requires significant investment in specialized equipment and process development [37].

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid exhibits a planar, rigid molecular architecture characterized by its fused bicyclic thiophene core with carboxylic acid substituents at the 2- and 5-positions [1] . The compound adopts a linear geometry due to the fully conjugated π-system of the thieno[3,2-b]thiophene scaffold, which facilitates strong π-π stacking interactions in crystalline materials [3].

Crystallographic studies of related thiophene-2,5-dicarboxylate coordination polymers reveal key structural parameters. In manganese coordination frameworks, the orthorhombic space group Pnma has been reported with unit cell parameters: a = 7.349 ± 0.001 Å, b = 18.165 ± 0.001 Å, c = 6.721 ± 0.001 Å (α = β = γ = 90°), and a cell volume of 897.3 ± 0.1 ų [4]. The residual factor R = 0.0238 indicates high-quality structural refinement [4].

Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets have been employed to optimize molecular geometries of thieno[3,2-b]thiophene derivatives [5]. These computational studies reveal that the molecule maintains planarity with dihedral angles approaching 0° or 180°, confirming the aromatic character and conjugation throughout the heterocyclic framework [5].

The molecular rigidity arises from the 10-electron aromatic π-system spanning both thiophene rings, which creates a structurally robust platform for coordination chemistry applications [6]. X-ray diffraction data collection typically employs Mo Kα radiation (λ = 0.71073 Å) at 120 K to minimize thermal effects and enhance data quality [7].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C)

¹H Nuclear Magnetic Resonance spectroscopy of thieno[3,2-b]thiophene-2,5-dicarboxylic acid reveals characteristic chemical shifts reflecting the electronic environment of the aromatic system. The carboxylic acid protons appear as broad signals around δ 13.2 ppm in DMSO-d₆, consistent with the acidic nature and potential hydrogen bonding [7] [8].

Aromatic proton signals are observed in the δ 7.9-8.1 ppm region, with the proton adjacent to the carboxylic acid group appearing further downfield due to the electron-withdrawing effect of the carbonyl functionality [7]. Specifically, H-3 appears at δ 8.1 ppm as a singlet, while other aromatic protons show coupling patterns typical of thiophene derivatives with ³J values around 5.6 Hz [7].

¹³C Nuclear Magnetic Resonance analysis provides detailed information about the carbon framework. The carbonyl carbons of the carboxylic acid groups resonate in the δ 160-170 ppm region, characteristic of carboxyl functionalities [9]. Aromatic carbons appear between δ 120-140 ppm, with quaternary carbons at the junction points showing distinct chemical shifts reflecting their unique electronic environments [9].

For related thieno[3,2-b]thiophene derivatives, systematic ¹³C assignments have been reported: C=O carbons at δ 164.3 ppm, aromatic carbons in the range δ 131.3-147.8 ppm, and substituent carbons showing characteristic shifts depending on their electronic nature [7]. The DEPT (Distortionless Enhancement by Polarization Transfer) technique has been employed to distinguish between CH, CH₂, and CH₃ carbons in complex derivatives [10].

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopy of thieno[3,2-b]thiophene-2,5-dicarboxylic acid and related compounds reveals characteristic absorption bands in the 235-280 nm region, corresponding to π-π* electronic transitions within the conjugated thiophene system [11] [12].

The primary absorption maximum for the thieno[3,2-b]thiophene core occurs around 235 nm, which is red-shifted compared to simple thiophene (λmax ≈ 231 nm) due to the extended conjugation in the fused ring system [11] [12]. Substitution effects significantly influence the absorption profile, with electron-withdrawing carboxylic acid groups causing modest bathochromic shifts and intensity modifications [11].

Computational studies using Time-Dependent DFT (TD-DFT) methods have been employed to predict absorption spectra, with CAM-B3LYP/6-31+G calculations providing excellent agreement with experimental observations [7]. These calculations reveal that the lowest energy transitions correspond primarily to HOMO→LUMO excitations involving π-orbitals delocalized across the thiophene framework [13].

Solvent effects on UV-Vis spectra have been investigated in various media including dichloromethane, dimethylformamide, dimethyl sulfoxide, ethyl acetate, toluene, and tetrahydrofuran [14]. The compound typically shows absorption maxima in the range 400-420 nm for extended π-systems, with extinction coefficients varying depending on the degree of conjugation [15] [16].

Infrared Vibrational Mode Assignments

Fourier Transform Infrared (FTIR) spectroscopy provides detailed information about the vibrational modes of thieno[3,2-b]thiophene-2,5-dicarboxylic acid. The carbonyl stretching vibrations of the carboxylic acid groups appear as strong absorptions around 1680 cm⁻¹, characteristic of C=O bonds in carboxyl functionalities [17] [3].

Carbon-sulfur stretching modes are observed around 1300 cm⁻¹, reflecting the C-S bonds within the thiophene rings [3]. The aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region, while aromatic C=C stretching modes are found between 1600-1350 cm⁻¹ [17] [18].

Hydroxyl group vibrations from the carboxylic acid functionalities show O-H stretching bands around 3562 cm⁻¹, although these can be broadened and shifted due to intermolecular hydrogen bonding in the solid state [17]. In-plane C-OH bending modes contribute to absorptions in the 1450-1150 cm⁻¹ range [17].

Detailed vibrational assignments based on Density Functional Theory calculations using B3LYP/6-31G basis sets have been reported for related thiophene carboxylic acids [17]. The scaled quantum mechanical force field (SQMFF) methodology has been employed to correct overestimations in calculated frequencies, providing excellent agreement with experimental observations [17].

Ring breathing modes appear around 1000 cm⁻¹, while out-of-plane deformation modes for aromatic hydrogens are observed in the 750-900 cm⁻¹ region [17] [18]. The τCO₂ modes (carboxyl torsional vibrations) are expected in the 150-50 cm⁻¹ region, accessible through far-infrared measurements [17].

Thermal Behavior and Decomposition Patterns

Thermal analysis of thieno[3,2-b]thiophene-2,5-dicarboxylic acid reveals exceptional thermal stability with decomposition temperatures exceeding 300°C. Differential Scanning Calorimetry (DSC) measurements demonstrate that the compound decomposes rather than melts, indicating the strength of the intermolecular interactions and the rigid molecular framework [3] [19].

Thermogravimetric Analysis (TGA) studies conducted under nitrogen atmosphere with heating rates of 10-20°C/min show gradual mass loss beginning around 300°C, corresponding to thermal decomposition processes [20] [21]. The initial decomposition is attributed to the loss of carboxylic acid functionalities, followed by degradation of the aromatic thiophene core at higher temperatures [20].

Commercial samples typically show decomposition onset temperatures in the range of 274-300°C, as reported for the related dicarboxaldehyde derivative [22]. The high thermal stability makes this compound suitable for high-temperature synthetic procedures and coordination chemistry applications under elevated thermal conditions [3].

Storage recommendations specify room temperature conditions in dark, dry environments to maintain compound integrity [23] [24]. The compound should be stored under inert gas when possible to prevent oxidative degradation over extended periods [25]. Recommended storage temperatures range from 2-8°C for optimal long-term stability [25].

Thermal decomposition products include carbon oxides and sulfur oxides, consistent with the organic sulfur-containing heterocyclic structure [25]. Safety protocols recommend appropriate ventilation and personal protective equipment during thermal analysis procedures due to the potential formation of toxic decomposition gases [25].

Solubility Parameters and Phase Transition Analysis

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid exhibits limited solubility in most common solvents, with optimal dissolution achieved in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [3] . The compound shows negligible solubility in water and hydrocarbon solvents, reflecting its hydrophobic aromatic character and strong intermolecular hydrogen bonding between carboxylic acid groups [3].

Solubility enhancement can be achieved through formation of metal coordination complexes or salt derivatives, which disrupt the hydrogen bonding network and improve solution processability [28]. Ionothermal synthesis methods employing deep eutectic solvents such as choline chloride/ethyleneurea mixtures have been successfully used for preparation and crystallization of coordination frameworks [4] [29].

Phase transition behavior has been observed in related compounds under specific conditions. Bis(trimethylsilyl)-thiophene dioxide derivatives show reversible phase transitions at 203 K from orthorhombic to monoclinic crystal systems, accompanied by non-merohedral twinning effects [7]. These transitions are temperature-dependent and can affect X-ray crystallographic data collection procedures [7].

Crystallization solvents commonly employed include methanol, ethanol, tetrahydrofuran, and dichloromethane/cyclohexane mixtures [7]. Recrystallization procedures typically involve hot dissolution followed by controlled cooling to obtain high-quality crystals suitable for single-crystal X-ray diffraction analysis [7].

The compound demonstrates good solution processability in organic electronics applications when appropriate solvent systems are employed [28]. Melting point determinations are complicated by the decomposition behavior, with reported values consistently showing decomposition rather than clear melting transitions above 300°C [19] [30].

XLogP3

2.4

Dates

Last modified: 08-16-2023

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